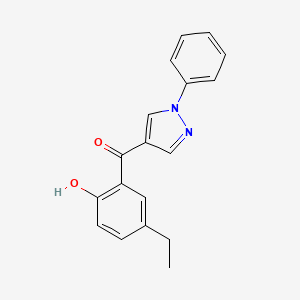
(5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl group, a pyrazole ring, and a hydroxyphenyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-ethyl-2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like acetic anhydride to facilitate the formation of the methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 5-ethyl-2-hydroxybenzaldehyde or 5-ethyl-2-hydroxybenzoic acid.
Reduction: Formation of (5-ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an inhibitor of certain enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its structural properties make it suitable for use in polymers, coatings, and other materials that require specific chemical functionalities.
Mécanisme D'action
The mechanism of action of (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in disease treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Methyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
- (5-Ethyl-2-hydroxyphenyl)(1-methyl-1h-pyrazol-4-yl)methanone
- (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-3-yl)methanone
Uniqueness
(5-Ethyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone stands out due to its specific substitution pattern on the phenyl and pyrazole rings. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(5-ethyl-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-13-8-9-17(21)16(10-13)18(22)14-11-19-20(12-14)15-6-4-3-5-7-15/h3-12,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWGSXOWNKDRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653796 |
Source


|
| Record name | (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-56-9 |
Source


|
| Record name | (5-Ethyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

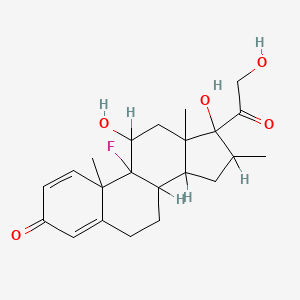
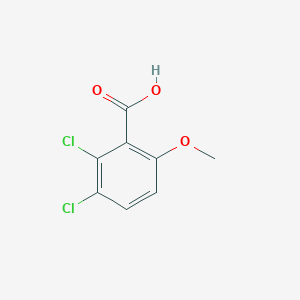
![5-Methyl-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7835868.png)
![Ethyl 3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B7835872.png)
![6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine](/img/structure/B7835899.png)

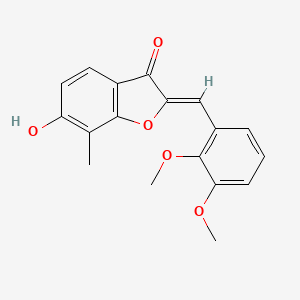




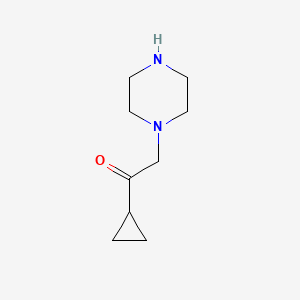
![ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B7835962.png)
